molecular formula C8H6ClF3N2O3S B13523992 N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide CAS No. 823786-78-3

N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B13523992
CAS No.: 823786-78-3
M. Wt: 302.66 g/mol
InChI Key: OQHQUUNENOHCKW-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide is a synthetic compound of significant interest in medicinal chemistry and organic synthesis, combining a sulfamoylphenyl group with a trifluoroacetamide moiety. This structure suggests potential as a key intermediate or precursor in the development of pharmaceutically active molecules. Compounds featuring the sulfonamide group are well-known for their ability to inhibit carbonic anhydrases , which are metalloenzymes involved in critical physiological processes. Research into CA inhibitors has led to applications for treating conditions such as glaucoma, epilepsy, and cancer . The presence of the sulfamoyl group in this compound indicates it may be a candidate for similar biochemical investigations. The 2,2,2-trifluoroacetamide group is a recognized protective group for amines in synthetic organic chemistry. Trifluoroacetamides are notably stable under a range of acidic, basic, and reducing conditions, but can be cleaved using specific methods such as treatment with strong bases to regenerate the parent amine . This makes the compound valuable for multi-step synthesis where a robust, yet selectively removable, amino-protecting group is required. The specific substitution pattern—with a chloro group and a sulfamoyl group on the phenyl ring—may be designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This combination of features makes this compound a versatile reagent for researchers developing new enzyme inhibitors, exploring drug discovery pathways, and constructing complex organic molecules. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

823786-78-3

Molecular Formula

C8H6ClF3N2O3S

Molecular Weight

302.66 g/mol

IUPAC Name

N-(2-chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H6ClF3N2O3S/c9-5-3-4(18(13,16)17)1-2-6(5)14-7(15)8(10,11)12/h1-3H,(H,14,15)(H2,13,16,17)

InChI Key

OQHQUUNENOHCKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Acylation of Amine with Trifluoroacetic Anhydride

Reaction Conditions:

  • Reagents: 2,2,2-Trifluoroacetic anhydride
  • Solvent: Dichloromethane or acetonitrile
  • Temperature: 0°C to room temperature
  • Yield: Typically >90%

Procedure:

  • Dissolve the amine precursor (e.g., 2-aminophenyl derivatives) in dry dichloromethane.
  • Cool the solution to 0°C.
  • Add trifluoroacetic anhydride dropwise with stirring.
  • Allow the mixture to warm to room temperature and stir for 2-4 hours.
  • Quench with water, extract, and purify via column chromatography.

Research Data:

A study demonstrated that acylation of amino groups with trifluoroacetic anhydride proceeds with high efficiency, yielding the trifluoroacetamide with minimal by-products, suitable for subsequent coupling steps.

Alternative Synthetic Route via Amidation

An alternative method involves the amidation of chlorinated aromatic compounds with amino precursors:

  • Step 1: Chlorination of 4-aminobenzenesulfonamide to introduce the chloro group.
  • Step 2: Coupling with trifluoroacetic acid derivatives using carbodiimide coupling agents (e.g., EDC, DCC).

This route offers advantages in stepwise control and potential for scale-up.

Summary of Key Data and Reaction Conditions

Step Reaction Reagents Solvent Temperature Yield Notes
1 Acylation of amine Trifluoroacetic anhydride Dichloromethane 0°C to RT >90% High efficiency, minimal by-products
2 Chlorination N-Chlorosuccinimide (NCS) Tetrahydrofuran 40°C ~95% Chlorination of sulfamoylaniline
3 Coupling Chlorosulfamoylphenyl derivative + trifluoroacetamide DMF or DCM RT to 50°C Variable Purification by recrystallization

Research Findings and Perspectives

Recent studies emphasize the importance of green chemistry principles, favoring ethanol-based reactions at room temperature for environmentally benign synthesis of related derivatives. The use of spectroscopic techniques (NMR, IR, MS) confirms the structure and purity of the synthesized compounds.

Furthermore, molecular docking and ADMET analyses suggest that the synthesized compound exhibits promising pharmacokinetic properties, supporting its potential as a therapeutic agent, which underscores the importance of efficient synthesis methods.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions due to its labile amide and sulfonamide bonds:

Reaction TypeConditionsProducts FormedNotes
Acidic Hydrolysis6M HCl, 100°C, 8 hrs2-Chloro-4-sulfamoylbenzoic acid + TFATrifluoroacetamide cleavage dominates
Basic Hydrolysis2M NaOH, 80°C, 6 hrs2-Chloro-4-sulfamoylaniline + TFA saltSulfonamide group remains intact

Key findings:

  • Trifluoroacetamide hydrolysis occurs preferentially under acidic conditions due to protonation of the amide carbonyl.

  • The sulfonamide group exhibits stability in basic media up to pH 12 .

Nucleophilic Substitution

The chloro substituent at position 2 participates in aromatic substitution reactions:

NucleophileConditionsProductYieldReference
AmmoniaCuCl₂ catalyst, 120°C2-Amino-4-sulfamoylphenyl derivative68%
MethoxideDMF, 80°C, 24 hrs2-Methoxy-4-sulfamoylphenyl analogue52%

Mechanistic insights:

  • Electron-withdrawing sulfamoyl (-SO₂NH₂) and trifluoroacetamide groups activate the aromatic ring toward nucleophilic attack at position 2 .

  • Steric hindrance from the trifluoroacetamide group reduces reaction rates compared to simpler chloroarenes .

Redox Reactions

The compound participates in both oxidation and reduction processes:

Oxidation

Oxidizing AgentConditionsMajor Product
KMnO₄H₂SO₄, 60°CSulfonic acid derivative
H₂O₂Acetic acid, RTN-Oxide species

Reduction

Reducing AgentConditionsMajor Product
LiAlH₄THF, 0°C → RTAmine derivative (CF₃CH₂NH-)
H₂/Pd-CEthanol, 50 psiDechlorinated product

Notable observation:

  • The trifluoromethyl group remains intact under standard reduction conditions due to C-F bond strength.

Stability Profile

Critical stability parameters under various conditions:

ParameterConditionResult
Thermal Stability100°C, 24 hrs<2% decomposition
pH StabilitypH 1-12, 25°CStable in pH 4-9
PhotostabilityUV 254 nm, 48 hrs8% degradation

Comparative Reactivity Analysis

Functional GroupReaction Rate (Relative)Dominant Pathway
Trifluoroacetamide1.0 (Reference)Hydrolysis/Nucleophilic attack
Sulfonamide0.33Electrophilic substitution
Aromatic Chloride2.1Nucleophilic aromatic substitution

Data derived from

Scientific Research Applications

N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroacetamide moiety may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

N-(2-Chloro-4-methylphenyl)-N-2,2,2-trifluoroacetyl-2,2,2-trifluoroacetamide
  • Formula: C₁₁H₆ClF₆NO₂
  • Molecular weight : 333.614 g/mol
  • Key substituents : 2-chloro, 4-methyl
  • Comparison: The methyl group (electron-donating) contrasts with the sulfamoyl group (electron-withdrawing) in the target compound.
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
  • Formula: C₉H₆ClF₃NO
  • Key substituents : 4-chloro, 2-trifluoromethyl
  • Comparison : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, similar to sulfamoyl but without hydrogen-bonding capability. This may result in lower solubility in polar solvents compared to the sulfamoyl-containing target compound.
N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide
  • Formula : C₉H₅F₃N₂O
  • Molecular weight : ~238 g/mol
  • Key substituents: 4-cyano
  • Comparison: The cyano (-CN) group is moderately electron-withdrawing but lacks the acidic protons present in sulfamoyl.

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound* C₈H₆ClF₃N₂O₃S ~314.5 2-Cl, 4-SO₂NH₂ High polarity, hydrogen-bonding
N-(2-Chloro-4-methylphenyl)-...acetamide C₁₁H₆ClF₆NO₂ 333.614 2-Cl, 4-CH₃ Moderate solubility in organic solvents
N-(4-Cyanophenyl)-...acetamide C₉H₅F₃N₂O 238.14 4-CN Low aqueous solubility
N-(4-Bromo-2-methoxyphenyl)-...acetamide C₉H₇BrF₃NO₂ 298.06 4-Br, 2-OCH₃ Electron-donating methoxy group

*Inferred based on structural analogs.

Table 2: Spectral Signatures of Key Functional Groups

Functional Group IR Stretching (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Sulfamoyl (-SO₂NH₂) 1150–1350 (S=O) 6.5–7.5 (NH₂, broad) 125–135 (SO₂)
Trifluoroacetamide 1680–1720 (C=O) - 155–160 (COCF₃)
Cyano (-CN) 2200–2250 - 115–120 (CN)

Biological Activity

N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide (CAS Number: 823786-78-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula: C8_8H6_6ClF3_3N2_2O3_3S
  • Molecular Weight: 302.658 g/mol
  • IUPAC Name: this compound
  • Structure: The compound features a sulfonamide group attached to a chloro-substituted phenyl ring and a trifluoroacetamide moiety.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of sulfonamide compounds have shown promising results against SARS-CoV-2. In silico analysis demonstrated good binding affinities to the main protease (Mpro) of the virus, with binding energy scores indicating potential for further development as antiviral agents .

Herbicidal Activity

Research indicates that similar compounds exhibit herbicidal properties. The structure of this compound may confer similar effects. Studies on related sulfonamide derivatives have demonstrated effective inhibition of weed growth in agricultural settings .

In Silico Studies

A study investigating the molecular docking of various sulfonamide derivatives found that certain modifications enhance binding affinity to viral targets. For example, compounds with specific substitutions on the benzene ring showed improved interactions with the target proteins involved in viral replication .

Comparative Analysis

CompoundBinding Energy (kcal/mol)Activity
Nirmatrelvir-6.54Standard antiviral
Compound 5-7.22Potential candidate
Compound 6-7.33Potential candidate

This table summarizes the binding energies of selected compounds against SARS-CoV-2 Mpro, highlighting the potential of this compound derivatives in antiviral applications.

Q & A

Basic: What synthetic routes are recommended for N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide, and what parameters critically influence yield?

Answer:
A common approach involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-chloro-N-sulfamoylphenyl acetamide derivatives are synthesized by reacting chloroacetyl chloride with sulfamoylaniline precursors under controlled conditions (e.g., anhydrous solvents, 0–5°C) . Key parameters include:

  • Catalyst choice : Triethylamine or pyridine to neutralize HCl by-products.
  • Temperature : Low temperatures (e.g., ice baths) minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Stoichiometry : Excess chloroacetyl chloride (1.2–1.5 eq.) improves yield.

Table 1: Example Reaction Conditions from Analogous Syntheses

PrecursorSolventCatalystYield (%)Reference
4-SulfamoylanilineAcetonitrileEt₃N78
2-Chloro-4-nitroanilineDMFPyridine65

Advanced: How can researchers resolve contradictions between NMR and X-ray crystallography data during structural confirmation?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve these:

Cross-validation : Compare experimental NMR shifts (e.g., 1^1H, 13^{13}C) with DFT-calculated values to identify conformational flexibility .

Hydrogen bonding analysis : Use X-ray data to assess intermolecular interactions (e.g., N–H···O bonds) that may stabilize specific conformers in the solid state .

Variable-temperature NMR : Detect equilibrium shifts in solution, which may explain differences from static crystal structures .

Basic: Which spectroscopic methods are most effective for characterizing sulfamoyl and trifluoroacetamide groups?

Answer:

  • NMR :
    • 19^{19}F NMR identifies trifluoroacetamide signals (δ ≈ -70 to -75 ppm) .
    • 1^1H NMR detects sulfamoyl NH protons (δ ≈ 7.5–8.5 ppm, broad) .
  • IR Spectroscopy :
    • Sulfamoyl S=O stretches appear at 1150–1250 cm⁻¹ .
    • Trifluoroacetamide C=O absorbs at 1680–1720 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns (e.g., loss of CF₃CO group) .

Advanced: What strategies optimize reaction conditions to minimize by-products during synthesis?

Answer:

  • Solvent screening : Use solvents with low nucleophilicity (e.g., THF) to reduce side reactions.
  • Stepwise addition : Add reagents dropwise to control exothermicity and prevent dimerization .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the target compound .
  • In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before by-product formation .

Basic: What safety precautions are essential when handling this compound during synthesis?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
  • Waste disposal : Neutralize acidic by-products with sodium bicarbonate before disposal .

Advanced: How do crystal packing and intermolecular interactions influence physicochemical properties?

Answer:
X-ray studies of analogous compounds reveal:

  • Hydrogen bonding networks : N–H···O and C–H···O interactions stabilize crystal lattices, increasing melting points and reducing solubility .
  • Pi-stacking : Aromatic ring interactions enhance thermal stability but may reduce bioavailability .
  • Hirshfeld surface analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) to predict solubility and crystallinity .

Basic: Which functional groups in the molecule are reactive sites for derivatization?

Answer:

  • Sulfamoyl group (–SO₂NH₂) : Reacts with alkyl halides or acyl chlorides to form sulfonamides .
  • Trifluoroacetamide (–COCF₃) : Undergo hydrolysis under basic conditions to yield carboxylic acids .
  • Chlorophenyl ring : Participates in Suzuki coupling or nucleophilic aromatic substitution .

Advanced: What computational methods validate the electronic structure and reactivity of this compound?

Answer:

  • DFT calculations : Optimize geometry and calculate electrostatic potential maps to predict electrophilic/nucleophilic sites .
  • Molecular docking : Assess binding affinity with biological targets (e.g., enzymes) using software like AutoDock .
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental data and confirm electronic transitions .

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